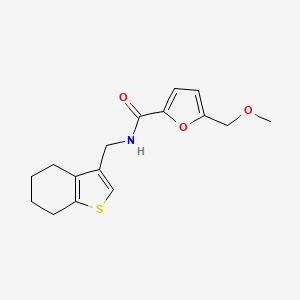![molecular formula C15H17N3O3 B5370557 5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole](/img/structure/B5370557.png)
5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole, also known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole involves its ability to bind to specific enzymes and inhibit their activity. Specifically, this compound has been shown to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the regulation of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole in lab experiments is its ability to selectively inhibit the activity of specific enzymes, making it a useful tool for studying protein-protein interactions and other cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole, including further studies on its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, there is potential for the development of new this compound derivatives with improved efficacy and reduced toxicity, as well as the use of this compound in combination with other drugs for synergistic effects. Overall, this compound has shown great potential as a valuable tool for scientific research and as a potential therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole can be synthesized through a multi-step process that involves the reaction of 3-methyl-1H-pyrazole with 2-methoxyphenol, followed by the reaction of the resulting product with 3-(chloromethyl)azetidine. The final step involves the reaction of the intermediate product with an isocyanate derivative to form this compound.
Applications De Recherche Scientifique
5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole has been found to have potential use in various scientific research applications, including as a tool for studying protein-protein interactions, as well as a potential therapeutic agent for the treatment of cancer and other diseases. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, making it a promising candidate for further research in this area.
Propriétés
IUPAC Name |
[3-(2-methoxyphenoxy)azetidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-12(17-16-10)15(19)18-8-11(9-18)21-14-6-4-3-5-13(14)20-2/h3-7,11H,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVVABWWPFBBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CC(C2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5370480.png)
![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5370491.png)
![ethyl 1-[3-(4-fluorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5370513.png)
![3-({5-[4-(dimethylamino)-3-nitrobenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B5370525.png)
![N~2~-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B5370533.png)
![1-{3-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5370535.png)
![N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide](/img/structure/B5370541.png)
![2-(cyclopropylmethyl)-N-[1-(3-methyl-2-pyridinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5370549.png)
![methyl N-{[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinate](/img/structure/B5370553.png)
![N,N-dimethyl-7-[(1-methylcyclopropyl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5370559.png)
![1-(3-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5370561.png)

![N-{3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5370567.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5370573.png)